An In-depth Technical Guide to Oseltamivir-d5: Chemical Structure and Properties
An In-depth Technical Guide to Oseltamivir-d5: Chemical Structure and Properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, properties, and analytical methodologies related to Oseltamivir-d5. Oseltamivir-d5 is the deuterated analog of Oseltamivir, a potent antiviral drug used for the treatment and prophylaxis of influenza A and B viruses. The incorporation of deuterium isotopes makes it an invaluable tool in pharmacokinetic and bioanalytical studies, primarily as an internal standard for mass spectrometry-based quantification of Oseltamivir.
Chemical Structure and Identification
Oseltamivir-d5 is structurally identical to Oseltamivir, with the exception of five deuterium atoms replacing five hydrogen atoms on the ethyl ester group. This isotopic labeling provides a distinct mass signature for mass spectrometry without significantly altering the chemical properties of the molecule.
Below is the chemical structure of Oseltamivir-d5 phosphate:
Caption: Chemical structure of Oseltamivir-d5 Phosphate.
Physicochemical and Pharmacokinetic Properties
The introduction of deuterium atoms has a negligible effect on the physicochemical properties of the molecule, such as acidity, basicity, and solubility, but it provides a significant mass shift that is crucial for its use as an internal standard.
Table 1: Physicochemical Properties of Oseltamivir-d5 and Oseltamivir
| Property | Oseltamivir-d5 | Oseltamivir | Oseltamivir Phosphate | Oseltamivir-d5 Phosphate |
| IUPAC Name | 1,1,2,2,2-pentadeuterioethyl (3R,4R,5S)-4-acetamido-5-amino-3-pentan-3-yloxycyclohexene-1-carboxylate[1] | ethyl (3R,4R,5S)-4-acetamido-5-amino-3-pentan-3-yloxycyclohexene-1-carboxylate[2] | ethyl (3R,4R,5S)-4-acetamido-5-amino-3-pentan-3-yloxycyclohexene-1-carboxylate;phosphoric acid[3] | 1,1,2,2,2-pentadeuterioethyl (3R,4R,5S)-4-acetamido-5-amino-3-pentan-3-yloxycyclohexene-1-carboxylate;phosphoric acid[1] |
| Molecular Formula | C₁₆H₂₃D₅N₂O₄[4] | C₁₆H₂₈N₂O₄[2] | C₁₆H₃₁N₂O₈P | C₁₆H₂₆D₅N₂O₈P[5] |
| Molecular Weight | 317.44 g/mol [4] | 312.41 g/mol [6] | 410.4 g/mol | 415.43 g/mol [5][7] |
| CAS Number | 1093851-63-8[4] | 196618-13-0[6] | 204255-11-8[6] | Not explicitly available |
| Melting Point | Not available | Not available | 196-198°C | Not available |
| Solubility | Not available | Soluble in water (>500 mg/ml), methanol, DMSO (2 mg/ml at 25° C), and ethanol (<1 mg/ml at 25° C) | Freely soluble in water. Soluble in DMSO (~10 mg/ml) and PBS (pH 7.2) (~10 mg/ml).[8] | Soluble in DMSO.[9] |
| Appearance | Solid[10] | Crystalline solid[8] | White Crystalline Solid | Solid[10] |
Synthesis of Oseltamivir-d5
The synthesis of Oseltamivir-d5 follows the same synthetic route as Oseltamivir, with the key difference being the use of deuterated ethanol (ethanol-d5) in the esterification step. The most common industrial synthesis of Oseltamivir starts from shikimic acid.
A representative workflow for the synthesis of Oseltamivir, which can be adapted for Oseltamivir-d5, is outlined below.
Caption: A generalized synthetic workflow for Oseltamivir-d5.
Note: This is a simplified representation. The actual synthesis involves multiple steps and purification processes.[11] For the synthesis of Oseltamivir-d5, deuterated ethanol (CH₃CD₂OH) would be used in the initial esterification step to introduce the d5-ethyl group.
Experimental Protocols
General Analytical Methodologies
Oseltamivir-d5 is predominantly used as an internal standard in the quantification of Oseltamivir in biological matrices. The most common analytical technique is Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
Table 2: Representative LC-MS/MS Parameters for Oseltamivir Analysis using Oseltamivir-d5 as Internal Standard
| Parameter | Condition |
| Chromatographic Column | C18 reverse-phase column |
| Mobile Phase | A gradient of acetonitrile and water with a modifier like formic acid or ammonium formate is typically used.[12][13] |
| Flow Rate | 0.2-0.8 mL/min |
| Injection Volume | 5-20 µL |
| Ionization Mode | Positive Electrospray Ionization (ESI+)[12] |
| MRM Transitions (Oseltamivir) | Q1: m/z 313.1 -> Q3: m/z 166.2[14] |
| MRM Transitions (Oseltamivir-d5) | Q1: m/z 318.1 -> Q3: m/z 171.2 |
Sample Preparation Protocol for Plasma Samples
-
Spiking: To 200 µL of human plasma, add a known concentration of Oseltamivir-d5 solution (internal standard).
-
Protein Precipitation/Extraction: Perform protein precipitation with a solvent like acetonitrile or solid-phase extraction (SPE) to remove proteins and other interfering substances.[12]
-
Centrifugation: Centrifuge the samples to pellet the precipitated proteins.
-
Supernatant Transfer: Transfer the supernatant to a clean tube.
-
Evaporation and Reconstitution: Evaporate the solvent under a stream of nitrogen and reconstitute the residue in the mobile phase.
-
Injection: Inject the reconstituted sample into the LC-MS/MS system.
Mechanism of Action: Neuraminidase Inhibition
Oseltamivir is a prodrug that is hydrolyzed in the liver to its active form, oseltamivir carboxylate. Oseltamivir carboxylate is a potent and selective inhibitor of the neuraminidase enzyme of influenza viruses A and B. Neuraminidase is crucial for the release of newly formed virus particles from infected cells. By inhibiting neuraminidase, oseltamivir carboxylate prevents the spread of the virus in the body.
The following diagram illustrates the mechanism of neuraminidase inhibition by oseltamivir carboxylate.
Caption: Oseltamivir's mechanism of action as a neuraminidase inhibitor.
Conclusion
Oseltamivir-d5 is a critical analytical tool for the development and clinical evaluation of Oseltamivir. Its stable isotopic labeling allows for precise and accurate quantification of the parent drug in complex biological matrices. This technical guide provides essential information for researchers and professionals working with Oseltamivir and its deuterated analog, facilitating further research and development in the field of antiviral therapeutics.
References
- 1. Oseltamivir-d5 (phosphate) | C16H31N2O8P | CID 76973242 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Oseltamivir | C16H28N2O4 | CID 65028 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Oseltamivir-d5 | CAS#:1093851-63-8 | Chemsrc [chemsrc.com]
- 5. Oseltamivir-d5 Phosphate | LGC Standards [lgcstandards.com]
- 6. Oseltamivir - Wikipedia [en.wikipedia.org]
- 7. Oseltamivir-d5 Phosphate | LGC Standards [lgcstandards.com]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. glpbio.com [glpbio.com]
- 10. Oseltamivir-d5 phosphate (GS 4104-d5 phosphate) | Isotope-Labeled Compounds | | Invivochem [invivochem.com]
- 11. Oseltamivir total synthesis - Wikipedia [en.wikipedia.org]
- 12. Simultaneous quantification of prodrug oseltamivir and its metabolite oseltamivir carboxylate in human plasma by LC–MS/MS to support a bioequivalence study - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
